molecular formula C18H18F2N2O3 B2803913 2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1396766-73-6

2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2803913
CAS No.: 1396766-73-6
M. Wt: 348.35
InChI Key: PEERBBZBARMUTF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with difluoro groups at the 2 and 6 positions, a piperidine ring, and a furan-3-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.

    Introduction of the Furan-3-carbonyl Group: The furan-3-carbonyl group is introduced via acylation reactions, typically using furan-3-carbonyl chloride and a base such as triethylamine.

    Attachment of the Benzamide Core: The final step involves coupling the piperidine intermediate with 2,6-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The difluoro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoro groups.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Substituted benzamides with various functional groups replacing the difluoro groups.

Scientific Research Applications

2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-(piperidin-4-ylmethyl)benzamide: Lacks the furan-3-carbonyl group, which may affect its biological activity.

    2,6-difluoro-N-((1-(thiophen-3-carbonyl)piperidin-4-yl)methyl)benzamide: Contains a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological properties.

Uniqueness

2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of both the furan-3-carbonyl group and the difluoro-substituted benzamide core. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2,6-difluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c19-14-2-1-3-15(20)16(14)17(23)21-10-12-4-7-22(8-5-12)18(24)13-6-9-25-11-13/h1-3,6,9,11-12H,4-5,7-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEERBBZBARMUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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